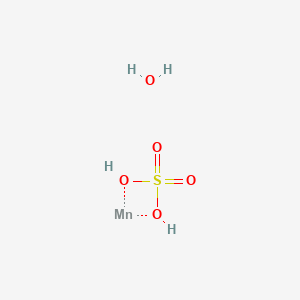

Manganese;sulfuric acid;hydrate

Description

Manganese(II) sulfate hydrate, most commonly encountered as the monohydrate (MnSO₄·H₂O, CAS 10034-96-5), is a pink to pale-red crystalline compound highly soluble in water (5–10 g/100 mL) . It decomposes at 700°C and is utilized in agriculture as a micronutrient fertilizer, in industrial electroplating, and as a precursor for manganese oxide synthesis . Its molecular weight is 169.02 g/mol (monohydrate), with an anhydrous basis weight of 151.00 g/mol . Hydration states vary, including tetrahydrate (MnSO₄·4H₂O, CAS 10101-68-5) and anhydrous forms (CAS 7785-87-7), each differing in stability and applications .

Properties

IUPAC Name |

manganese;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEWZMQQQHLHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Mn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese sulfate hydrate can be synthesized through several methods. One common method involves the reaction of manganese dioxide (MnO₂) with sulfuric acid (H₂SO₄) under controlled conditions. The reaction is as follows:

[ \text{MnO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{MnSO}_4 + \text{H}_2\text{O} ]

Another method involves the reduction of manganese ores with sulfuric acid. In this process, low-grade manganese ores are treated with sulfuric acid to produce manganese sulfate. The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in the efficiency of the process .

Industrial Production Methods: Industrial production of manganese sulfate hydrate often involves the use of electrolytic manganese anode mud. The mud is treated with sulfuric acid and a reducing agent, such as corn stover, to produce manganese sulfate. The process includes steps like leaching, purification, and crystallization to obtain high-purity manganese sulfate hydrate .

Chemical Reactions Analysis

Types of Reactions: Manganese sulfate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with dilute sulfuric acid to form manganese(II) ions and hydrogen gas:

[ \text{Mn} + \text{H}_2\text{SO}_4 \rightarrow \text{Mn}^{2+} + \text{SO}_4^{2-} + \text{H}_2 ]

In the presence of oxidizing agents, manganese(II) ions can be further oxidized to manganese dioxide (MnO₂):

[ \text{Mn}^{2+} + \text{Br}_2 + 2\text{OH}^- \rightarrow \text{MnO}_2 + 2\text{HBr} ]

Common Reagents and Conditions: Common reagents used in reactions with manganese sulfate hydrate include sulfuric acid, bromine, and hydrogen peroxide. The reaction conditions, such as pH, temperature, and concentration of reagents, significantly influence the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving manganese sulfate hydrate include manganese dioxide, manganese(II) ions, and various manganese oxides. These products have diverse applications in different fields .

Scientific Research Applications

Fertilizers:

Manganese sulfate hydrate serves as an essential micronutrient in fertilizers. It is crucial for preventing and treating manganese deficiency in crops, which can lead to poor growth and yield. The compound is readily soluble, allowing for immediate availability to plants .

Soil Amendment:

In agriculture, MnSO₄·H₂O is applied to soils deficient in manganese, particularly in regions with high organic matter content. Its application can significantly enhance crop health and productivity by providing necessary nutrients directly to the plants .

Animal Nutrition

Manganese sulfate hydrate is also utilized as a dietary supplement in animal feed. It provides essential manganese required for various biological functions, including bone formation and metabolic processes. The compound helps prevent deficiencies that could lead to growth issues and other health problems in livestock .

Industrial Applications

Battery Manufacturing:

In the battery industry, manganese sulfate is critical for producing cathodes in lithium-ion batteries. Its role as a precursor in synthesizing manganese dioxide (used in dry-cell batteries) highlights its significance in energy storage technologies .

Pigments and Dyes:

Manganese sulfate hydrate is employed as a mordant in dyeing processes, enhancing color retention on fabrics. Its use extends to producing pigments for paints and coatings due to its ability to form stable complexes with various dyes .

Case Studies

-

Leaching Efficiency Study:

A comparative study on the leaching of low-grade manganese ore using sulfuric acid demonstrated that increasing the concentration of H₂SO₄ significantly improved manganese recovery rates. The optimum conditions were identified as a temperature of 90°C and a reaction time of 90 minutes . -

Agricultural Impact Assessment:

Field trials indicated that applying manganese sulfate improved crop yields by addressing deficiencies in soils across North America, particularly in cereal production where historical deficiencies were noted .

Mechanism of Action

The mechanism of action of manganese sulfate hydrate involves its role as a source of manganese ions (Mn²⁺). These ions are essential cofactors for various enzymes, including superoxide dismutase, which protects cells from oxidative damage. Manganese ions also play a crucial role in the synthesis of amino acids, cholesterol, and carbohydrates .

Comparison with Similar Compounds

Key Differences :

- The tetrahydrate is more water-soluble but less thermally stable than the monohydrate.

- Anhydrous MnSO₄ is preferred in high-temperature industrial processes due to its stability .

Sulfate Hydrates of Other Metals

Magnesium Sulfate Hydrate (MgSO₄·xH₂O)

- Structure: Commonly heptahydrate (Epsom salt, MgSO₄·7H₂O) or monohydrate.

- Solubility : ~71 g/100 mL (heptahydrate) vs. 5–10 g/100 mL for MnSO₄·H₂O .

- Applications : Medical (laxative), agriculture (soil Mg²⁺ source) vs. MnSO₄’s role in Mn²⁺ supplementation .

- Thermal Behavior : Loses water at 150°C (heptahydrate) compared to MnSO₄·H₂O’s decomposition at 700°C .

Iron(II) Sulfate Hydrate (FeSO₄·7H₂O)

- Redox Activity : More prone to oxidation than MnSO₄, forming Fe³⁺ species in air .

- Applications : Water treatment (coagulant) vs. MnSO₄’s use in batteries .

Structurally Related Manganese Compounds

Distorted Cubane Manganese Clusters

Manganese(I) Isocyanide Complexes

- Photochemistry : Unlike MnSO₄, Mn(I) tricarbonyl complexes exhibit CO photodissociation, relevant to catalysis .

Q & A

Q. What laboratory methods are used to synthesize manganese sulfate monohydrate (MnSO₄·H₂O)?

Manganese sulfate monohydrate is synthesized by reacting manganese dioxide (MnO₂) with concentrated sulfuric acid under controlled heating. The reaction proceeds as: MnO₂ + H₂SO₄ (conc.) → MnSO₄ + H₂O + SO₃↑ Post-reaction, impurities (e.g., iron, aluminum) are removed via precipitation, and the solution is crystallized to obtain MnSO₄·H₂O. Purity is verified through sulfate and manganese ion tests (1:10 solution reacts with barium chloride for sulfate and ammonium persulfate for Mn²⁺ identification) .

Q. How is sulfuric acid standardized for use in manganese sulfate synthesis?

Sulfuric acid is standardized using anhydrous sodium carbonate (Na₂CO₃) as a primary standard. A titration method with phenolphthalein or methyl orange indicators is employed:

Dissolve Na₂CO₃ in water and titrate against H₂SO₄.

Calculate molarity using the equivalence point (1 mol H₂SO₄ reacts with 1 mol Na₂CO₃).

This ensures precise acid concentration, critical for stoichiometric control in synthesis .

Q. What analytical techniques confirm the identity and purity of manganese sulfate hydrates?

- Manganese identification : React with ammonium persulfate in nitric acid to form permanganate (purple color).

- Sulfate identification : Precipitate with barium chloride (white BaSO₄).

- Purity assays : Gravimetric analysis for sulfate content and atomic absorption spectroscopy (AAS) for manganese quantification. Loss on ignition (LOI) at 400–500°C determines hydrate stability .

Advanced Research Questions

Q. How can researchers optimize sulfuric acid concentration to maximize terpinol hydrate yield in organic synthesis?

Studies show that terpinol hydrate formation from turpentine requires sulfuric acid concentrations between 50–60%. Pilot-scale experiments demonstrate that a molar ratio of 1.5–2.5 moles acid per mole turpentine maximizes yield (~70–80%). Higher concentrations risk dehydration to terpineol, while lower concentrations slow hydration kinetics. Real-time monitoring via GC-MS is recommended to track intermediates .

Q. What methodologies resolve discrepancies in manganese sulfate hydrate yields under varying reaction conditions?

Contradictions in yield often arise from incomplete MnO₂ dissolution or side reactions (e.g., SO₃ evolution). To address this:

Q. How do impurities (e.g., Ca²⁺, Mg²⁺) affect manganese sulfate hydrate crystallography, and what purification methods are effective?

Calcium and magnesium ions distort crystal lattices, reducing hydrate stability. Advanced purification methods include:

- Solvent extraction : Cyanex 272 in sulfonated kerosene selectively removes Mg²⁺/Ca²⁺ via centrifugal extraction (4-stage process reduces Mg²⁺ to <5 mg/L).

- Electrodialysis : Membranes with ion-selective polymers isolate Mn²⁺ from divalent contaminants.

Post-purification, inductively coupled plasma mass spectrometry (ICP-MS) validates impurity levels .

Q. Why do conflicting reports exist on manganese dioxide’s reactivity with sulfuric acid, and how can this be reconciled?

MnO₂ reacts with concentrated H₂SO₄ at >100°C to form MnSO₄, but dilute acid yields negligible reaction due to insufficient oxidative potential. Discrepancies arise from undefined acid concentrations in methodologies. Researchers should:

Q. What safety protocols are critical when handling manganese sulfate hydrates and sulfuric acid in tandem?

- Ventilation : Use fume hoods to avoid inhalation of SO₃ or Mn particulates.

- PPE : Acid-resistant gloves, goggles, and respirators (for >1% Mn exposure).

- Storage : Keep MnSO₄·H₂O in airtight containers to prevent deliquescence; H₂SO₄ in corrosion-resistant cabinets.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting data on hydrate stability under varying humidity conditions?

Q. What statistical approaches are recommended for interpreting variability in sulfate quantification assays?

- Apply Grubbs’ test to identify outliers in gravimetric sulfate data.

- Use analysis of variance (ANOVA) to assess inter-laboratory variability.

- Calibrate instruments with certified reference materials (CRMs) to minimize systematic errors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.